molecular formula C8H17NO B2643791 1-(4,4-Dimethyloxolan-2-yl)ethanamine CAS No. 2248350-56-1

1-(4,4-Dimethyloxolan-2-yl)ethanamine

Cat. No.: B2643791
CAS No.: 2248350-56-1
M. Wt: 143.23
InChI Key: QSIXZSCECYLBGI-UHFFFAOYSA-N
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Description

1-(4,4-Dimethyloxolan-2-yl)ethanamine is a substituted ethanamine derivative featuring a 4,4-dimethyloxolane (tetrahydrofuran) ring system. The compound’s structure combines an amine group at the ethanamine backbone with a saturated oxygen-containing heterocycle.

Properties

IUPAC Name

1-(4,4-dimethyloxolan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6(9)7-4-8(2,3)5-10-7/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIXZSCECYLBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(CO1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Dimethyloxolan-2-yl)ethanamine typically involves the reaction of 4,4-dimethyloxolan with ethanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4-Dimethyloxolan-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The ethanamine group can participate in substitution reactions, where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1-(4,4-Dimethyloxolan-2-yl)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethyloxolan-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 1-(4,4-Dimethyloxolan-2-yl)ethanamine with related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Features
This compound C₇H₁₅NO 129.20 4,4-Dimethyloxolane ring, ethanamine Oxygen heterocycle enhances solubility; amine group enables bioactivity
1-(4-Chlorophenyl)ethanamine (BP 3113) C₈H₁₀ClN 155.62 4-Chlorophenyl, ethanamine Aromatic chlorination increases lipophilicity; used in pharmaceutical intermediates
(R)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine C₁₄H₂₂BNO₂ 247.15 Boronate ester, phenyl, ethanamine Boron-containing structure enables Suzuki coupling applications; chiral center
1-(4-Methoxy-2-methylphenyl)ethanamine C₁₀H₁₅NO 165.23 Methoxy, methylphenyl, ethanamine Electron-donating groups alter reactivity; potential CNS activity
1,3-Dimethylamylamine (DMAA) C₆H₁₅N 101.19 Branched alkyl chain, amine Banned stimulant; Schedule 10 (prohibited) in therapeutic guidelines

Pharmacological and Regulatory Profiles

  • This compound: Limited pharmacological data available. No explicit regulatory restrictions noted in the evidence.
  • DMAA and DMBA : Both are Schedule 10 substances in Australia due to cardiovascular risks and misuse in sports supplements .
  • 1-(4-Chlorophenyl)ethanamine : Used as an intermediate in drug synthesis; chlorinated analogs are common in antihistamines and antidepressants .
  • Boronate ester derivatives (e.g., C₁₄H₂₂BNO₂): Utilized in cross-coupling reactions for pharmaceutical synthesis; low acute toxicity reported .

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